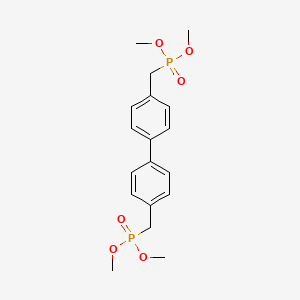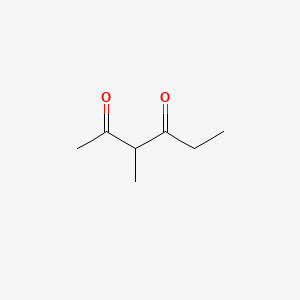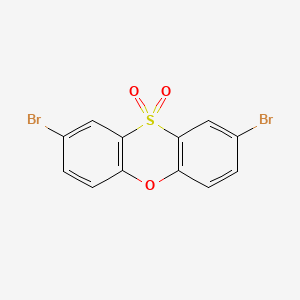
2,8-Dibromophenoxanthin 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromophenoxanthin 10,10-dioxide is a chemical compound with the molecular formula C12H6Br2O3S It is a derivative of phenoxanthin, characterized by the presence of two bromine atoms at the 2 and 8 positions and a dioxide group at the 10,10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromophenoxanthin 10,10-dioxide typically involves the bromination of phenoxanthin followed by oxidation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature.
For the oxidation step, common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reaction conditions may vary depending on the desired yield and purity of the final product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromophenoxanthin 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.
Scientific Research Applications
2,8-Dibromophenoxanthin 10,10-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,8-Dibromophenoxanthin 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,8-Dibromophenoxanthin 10,10-dioxide can be compared with other similar compounds, such as:
2,8-Dibromodibenzothiophene-S,S-dioxide: Similar in structure but with a sulfur atom instead of an oxygen atom.
Phenoxathiin: Lacks the bromine and dioxide groups, resulting in different chemical properties and reactivity.
Dibenzothiophene: Contains sulfur instead of oxygen and lacks the bromine atoms.
Properties
CAS No. |
31401-52-2 |
|---|---|
Molecular Formula |
C12H6Br2O3S |
Molecular Weight |
390.05 g/mol |
IUPAC Name |
2,8-dibromophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H6Br2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H |
InChI Key |
TUAXDGHCFKHFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



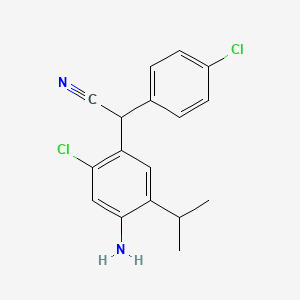
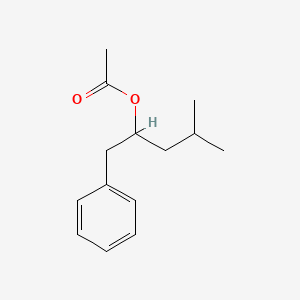
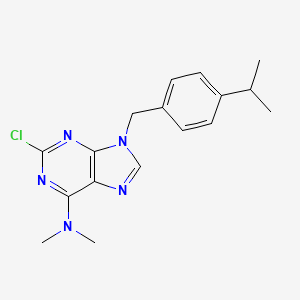

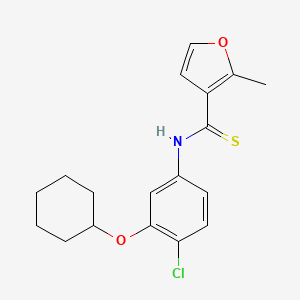
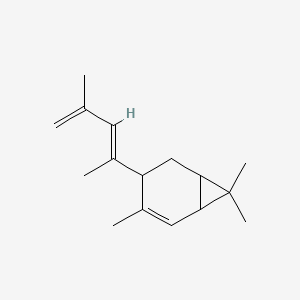

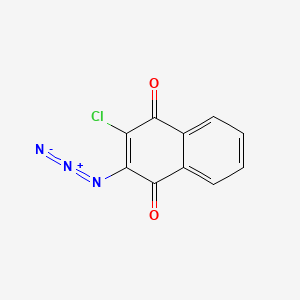
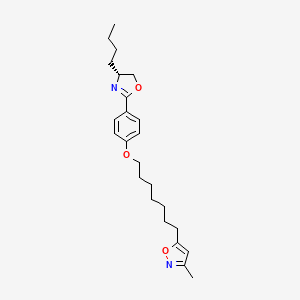
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)

